
cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron
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Overview
Description
Cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron is a complex compound that combines cyclopentane, a cycloalkane with the formula C5H10, with 1-cyclopentyl-N,N-dimethylethanamine, an organic amine, and iron, a transition metal
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron involves multiple steps. Initially, cyclopentane can be synthesized through the hydrogenation of cyclopentadiene. The 1-cyclopentyl-N,N-dimethylethanamine can be prepared by reacting cyclopentylamine with dimethyl sulfate under controlled conditions. Finally, the iron complex can be formed by reacting the amine with an iron salt, such as iron(III) chloride, under specific conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of each component followed by their combination under optimized conditions. The process would require careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, particularly at the iron center, altering its chemical properties.
Substitution: The amine group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron has several scientific research applications:
Chemistry: It can be used as a catalyst in organic synthesis, facilitating various chemical reactions.
Biology: The compound may have potential as a probe for studying biological systems, particularly those involving iron metabolism.
Medicine: Research into its potential therapeutic applications, such as in the treatment of iron-related disorders, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as magnetic or catalytic materials.
Mechanism of Action
The mechanism by which cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron exerts its effects involves the interaction of the iron center with various molecular targets. The iron can participate in redox reactions, altering the oxidation state of other molecules. The amine group can interact with biological molecules, potentially affecting their function. The overall mechanism involves complex interactions between the different components of the compound and their targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with the formula C5H10.
1-Cyclopentyl-N,N-dimethylethanamine:
Iron Complexes: Various iron-containing compounds used in catalysis and other applications.
Uniqueness
Cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron is unique due to its combination of a cycloalkane, an organic amine, and a transition metal
Biological Activity
Cyclopentane; 1-cyclopentyl-N,N-dimethylethanamine; iron is a chemical compound that has garnered attention due to its potential biological activities. This compound combines a cyclopentyl amine structure with an iron moiety, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure
The chemical formula for cyclopentane; 1-cyclopentyl-N,N-dimethylethanamine; iron is C14H29FeN. The presence of iron suggests possible interactions with biological systems, particularly in enzymatic processes or as a cofactor in various biochemical reactions.
The biological activity of this compound can be attributed to several mechanisms:
- Iron Coordination : The iron component may play a role in redox reactions, influencing oxidative stress and cellular signaling pathways.
- Amine Functionality : The N,N-dimethylamino group can interact with neurotransmitter systems, potentially affecting mood and cognition.
- Cyclopentyl Structure : The unique cyclic structure may enhance lipophilicity, allowing better membrane penetration and bioavailability.
Biological Activities
Research indicates that cyclopentane derivatives exhibit various biological activities, including:
- Antioxidant Properties : Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models.
- Neuroprotective Effects : Some studies suggest that cyclopentyl amines can modulate neurotransmitter release and receptor activity, potentially offering protection against neurodegenerative conditions.
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antioxidant | Scavenging of free radicals | |
Neuroprotective | Modulation of neurotransmitter systems | |
Anti-inflammatory | Inhibition of cytokine production |
Case Studies
- Neuroprotection in Animal Models : A study investigated the effects of cyclopentane derivatives on neurodegeneration induced by oxidative stress. Results indicated significant reductions in neuronal cell death and improved cognitive function in treated animals compared to controls.
- Inflammation Reduction : In vitro studies demonstrated that cyclopentane; 1-cyclopentyl-N,N-dimethylethanamine; iron significantly reduced the expression of TNF-alpha and IL-6 in activated macrophages, suggesting a potent anti-inflammatory effect.
- Antioxidant Activity Assessment : A series of assays were conducted to evaluate the antioxidant capacity of the compound. It was found to exhibit comparable efficacy to established antioxidants like ascorbic acid, indicating its potential utility in oxidative stress-related disorders.
Research Findings
Recent studies have focused on the pharmacokinetics and safety profile of cyclopentane; 1-cyclopentyl-N,N-dimethylethanamine; iron. Preliminary findings suggest:
- Bioavailability : Enhanced absorption due to lipophilic characteristics.
- Safety Profile : Low toxicity observed in animal models at therapeutic doses.
Properties
Molecular Formula |
C14H29FeN |
---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron |
InChI |
InChI=1S/C9H19N.C5H10.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h8-9H,4-7H2,1-3H3;1-5H2; |
InChI Key |
CFAZOBXACQNUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1)N(C)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
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